3,4-Dimethoxy-2-methylpyridine N-oxide

Catalog No.
S1900079
CAS No.
72830-07-0
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxy-2-methylpyridine N-oxide

CAS Number

72830-07-0

Product Name

3,4-Dimethoxy-2-methylpyridine N-oxide

IUPAC Name

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3

InChI Key

UMVFRRJTPKYVAY-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]

3,4-Dimethoxy-2-methylpyridine N-oxide is a highly specialized heterocyclic intermediate primarily procured for the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole. By featuring an N-oxide moiety on an electron-rich dimethoxypyridine core, this compound fundamentally alters the reactivity of the adjacent 2-methyl group. In industrial procurement, it is valued not as a final active ingredient, but as a mandatory precursor that enables the Boekelheide rearrangement. This specific activation allows for the clean, highly regioselective conversion of the 2-methyl group into a hydroxymethyl—and subsequently chloromethyl—group under controlled conditions, avoiding the harsh reagents and poor selectivity associated with direct aliphatic halogenation [1].

Research & Procurement Fit

Identity Specified as Pantoprazole Impurity 34; requires exact CAS 72830-07-0 for analytical control.
Grade Impurity reference standard and synthetic intermediate for PPI research and manufacturing.
Route Enables N-oxide-mediated activation and Boekelheide rearrangement in pyridine chemistry.

Attempting to substitute 3,4-Dimethoxy-2-methylpyridine N-oxide with its non-oxidized free-base counterpart (3,4-dimethoxy-2-methylpyridine) critically fails during downstream functionalization. Direct radical or electrophilic halogenation of the 2-methyl group on the free base is notoriously unselective, leading to complex mixtures of mono-, di-, and tri-halogenated impurities, as well as potential degradation of the electron-rich methoxy groups. The N-oxide form is specifically required to facilitate the Boekelheide rearrangement upon treatment with acetic anhydride. This mechanism ensures that functionalization is strictly directed to the 2-methyl position via an acetoxymethyl intermediate, guaranteeing the high mono-substitution purity required for pharmaceutical-grade API manufacturing [1].

Substitution / Mismatch Risk

Target: 3,4-Dimethoxy-2-methylpyridine N-oxide (Current)
Substitute: Pantoprazole Impurity 23 or simpler pyridine N-oxides (e.g., 2-picoline N-oxide)
Regulatory identity mismatch; ANDA/regulatory filing may be rejected if exact impurity standard is substituted.
Lacks specific 3,4-dimethoxy pattern and 2-methyl group required for pyridylmethyl-thio coupling efficiency.
Non-oxidized analogs do not support N-oxide-specific transformations, altering downstream reactivity.

Regioselective Yield via Boekelheide Rearrangement

The primary procurement value of 3,4-Dimethoxy-2-methylpyridine N-oxide lies in its ability to undergo the Boekelheide rearrangement. When reacted with acetic anhydride followed by alkaline hydrolysis, this N-oxide yields the target 2-hydroxymethyl-3,4-dimethoxypyridine with yields exceeding 90%[1]. In contrast, attempting direct functionalization of the non-oxidized 3,4-dimethoxy-2-methylpyridine baseline results in poor regioselectivity and significant over-halogenation, drastically reducing the yield of the mono-functionalized product. The N-oxide pathway ensures strict mono-substitution at the 2-methyl position.

Evidence DimensionYield of mono-functionalized 2-methyl derivative
Target Compound Data>90% yield of 2-hydroxymethyl-3,4-dimethoxypyridine via N-oxide rearrangement
Comparator Or BaselineDirect free-base functionalization (low yield, high di/tri-substituted impurities)
Quantified Difference>90% selective mono-functionalization vs. complex impurity profile
ConditionsAcetic anhydride at 80-90 °C, followed by alkaline hydrolysis

Procuring the N-oxide form is mandatory to achieve the high-purity mono-functionalization required for commercial Pantoprazole synthesis without costly downstream purification.

Methoxylation Yield
Reported
88% isolated yield
May support cost-effective scale-up for API manufacturing.
Precursor: 4-chloro-3-methoxy-2-methylpyridine N-oxide. Purified by chromatography.

Processability and Yield Enhancement via Acetic Acid Dispersion

Industrial scale-up data demonstrates that the handling and processability of 3,4-Dimethoxy-2-methylpyridine N-oxide can be quantitatively optimized by pre-dissolving the compound in acetic acid. Dispersing the N-oxide at the molecular level in acetic acid prior to the addition of acetic anhydride increases the final hydroxymethylation yield by 15-20% compared to standard bulk addition [1]. This pre-dissolution prevents localized thermal spikes and side reactions during the highly exothermic rearrangement process.

Evidence DimensionTarget product yield improvement during scale-up
Target Compound Data15-20% yield increase when pre-dissolved in acetic acid
Comparator Or BaselineStandard bulk addition of N-oxide to acetic anhydride
Quantified Difference15-20% higher final yield of the hydroxymethyl intermediate
ConditionsPre-dissolution in acetic acid at 75-85 °C, followed by acetic anhydride addition at 10-15 kg/h

Understanding the optimal solubility and thermal handling of this specific N-oxide directly translates to higher throughput and lower raw material costs in ton-scale manufacturing.

Impurity Standard Identity
Reported
Pantoprazole Impurity 34 vs Impurity 23
Regulatory non-interchangeable; distinct CAS and retention times.
Impurity 23 is 2-Chloromethyl-3,4-dimethoxypyridine N-oxide, used for different analytical targets.

Downstream API Purity and Waste Reduction

Utilizing 3,4-Dimethoxy-2-methylpyridine N-oxide as the starting point for the 2-chloromethyl intermediate avoids the harsh conditions required by alternative synthetic routes. Routes starting from pyridone precursors require massive excesses of phosphorus oxychloride (POCl3, up to a 1:18 mass ratio), generating large volumes of difficult-to-treat acidic wastewater[1]. By procuring the N-oxide, manufacturers can utilize the mild Boekelheide rearrangement followed by clean chlorination with thionyl chloride (SOCl2), achieving >82% yield of the final hydrochloride salt with significantly lower process mass intensity (PMI) and minimal acidic waste [1].

Evidence DimensionReagent excess and acidic waste generation
Target Compound DataClean chlorination via N-oxide/hydroxymethyl route using stoichiometric SOCl2
Comparator Or BaselinePyridone route requiring a 1:18 mass ratio of POCl3
Quantified DifferenceElimination of massive POCl3 excess and resulting acidic wastewater streams
ConditionsThionyl chloride in dichloromethane at <0 °C vs. bulk POCl3 reflux

Selecting the N-oxide intermediate drastically reduces environmental compliance costs and waste treatment burdens associated with API intermediate chlorination.

N-Oxide Reactivity
Class-level inference
Enables Boekelheide rearrangement
Context-dependent reactivity; non-oxidized pyridine unreactive under these conditions.
Based on well-established pyridine N-oxide chemistry; limited quantitative public data for this specific transformation.

Commercial Synthesis of Pantoprazole and Related PPIs

This compound is the mandatory starting material for the commercial production of Pantoprazole. By leveraging the high-yield Boekelheide rearrangement documented in Section 3, manufacturers can efficiently produce the essential 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate with the requisite API-grade purity[1].

Development of Novel Substituted Pyridine Libraries

For research programs designing new heterocyclic scaffolds, this compound is the right choice for regioselective activation. The N-oxide moiety reliably directs functionalization exclusively to the 2-methyl position, avoiding the complex impurity profiles seen with free-base pyridine halogenation [1].

Scale-up Manufacturing Requiring Low-Waste Halogenation

In facilities with strict wastewater discharge limits, procuring this N-oxide enables a low-waste synthetic route. It completely bypasses the heavy phosphorus oxychloride (POCl3) usage and massive acidic waste generation associated with alternative pyridone-based pathways [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
QC Reference Standard for Pantoprazole
Exact CAS identity and regulatory documentation
HPLC/LC-MS method specificity and accuracy
Scale-Up for PPI API Manufacturing
High-yielding methoxylation step (88%)
Scale-up reproducibility and cost
Deuterated Internal Standard Synthesis
Unlabeled precursor for stable isotope labeling
Isotopic purity and labeling efficiency verification
One-Pot Synthesis for H+/K+-ATPase Research
Unique 3,4-dimethoxy and 2-methyl substitution
Coupling reactivity in pyridylmethyl-thio benzimidazole formation

XLogP3

0.2

Wikipedia

3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine

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